(R)-A-HYDROXY-3-FURANACETONITRILE
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Overview
Description
®-A-HYDROXY-3-FURANACETONITRILE is an organic compound characterized by a furan ring, a hydroxyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-A-HYDROXY-3-FURANACETONITRILE typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as furan and acetonitrile.
Reaction Conditions: The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to facilitate the formation of the desired compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of ®-A-HYDROXY-3-FURANACETONITRILE may involve large-scale reactors and continuous flow processes to achieve high yields and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
®-A-HYDROXY-3-FURANACETONITRILE undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The furan ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Conditions for substitution reactions may involve the use of acids, bases, or other catalysts to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield aldehydes or ketones, while reduction of the nitrile group may produce primary amines.
Scientific Research Applications
®-A-HYDROXY-3-FURANACETONITRILE has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-A-HYDROXY-3-FURANACETONITRILE involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play a crucial role in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
(S)-A-HYDROXY-3-FURANACETONITRILE: The enantiomer of ®-A-HYDROXY-3-FURANACETONITRILE with similar structural features but different stereochemistry.
3-FURANACETONITRILE: A compound lacking the hydroxyl group, which affects its reactivity and applications.
A-HYDROXY-3-FURANACETONITRILE: A compound with a similar structure but without the specific ® configuration.
Uniqueness
®-A-HYDROXY-3-FURANACETONITRILE is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where stereochemistry plays a crucial role.
Properties
CAS No. |
188481-45-0 |
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Molecular Formula |
C6H5NO2 |
Molecular Weight |
123.111 |
IUPAC Name |
(2R)-2-(furan-3-yl)-2-hydroxyacetonitrile |
InChI |
InChI=1S/C6H5NO2/c7-3-6(8)5-1-2-9-4-5/h1-2,4,6,8H/t6-/m0/s1 |
InChI Key |
KQROQTWESIOQFM-LURJTMIESA-N |
SMILES |
C1=COC=C1C(C#N)O |
Synonyms |
(R)-A-HYDROXY-3-FURANACETONITRILE |
Origin of Product |
United States |
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